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Compound of Interest

Compound Name: 5-Iodo-2,4-dimethylpyrimidine

Cat. No.: B11876538

Get Quote

Executive Summary & Structural Context
5-Iodo-2,4-dimethylpyrimidine is a heteroaromatic electrophile characterized by a pyrimidine

core substituted with methyl groups at the 2- and 4-positions and an iodine atom at the 5-

position.[1][2] Its chemical utility stems from the lability of the C–I bond, making it a prime

candidate for C–C bond formation at the electron-deficient C5 position.

Structural Specifications
Formula:

Molecular Weight: 234.04 g/mol [3][4]

SMILES:Cc1nc(C)ncc1I (Note: The iodine is at position 5. Numbering: N1-C2(Me)-N3-

C4(Me)-C5(I)-C6)

Structural Visualization
The following diagram illustrates the atomic connectivity and the electronic environment

affecting spectroscopic shifts.
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Figure 1: Connectivity and predicted NMR chemical shift environments for 5-Iodo-2,4-
dimethylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below represents the characteristic signals observed in deuterated chloroform (

). The presence of the iodine atom at C5 significantly influences the chemical shift of the
adjacent C6 proton and the C5 carbon itself (heavy atom effect).

H NMR Data (300/400 MHz, )
The proton spectrum is simple, consisting of two methyl singlets and one aromatic singlet.
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

H-6 8.85 - 8.95 Singlet (s) 1H

Deshielded by

adjacent N1 and

the inductive

effect of Iodine at

C5. Lack of H-5

prevents vicinal

coupling.

Me-2 2.68 - 2.72 Singlet (s) 3H

Methyl group

flanked by two

nitrogen atoms

(most deshielded

methyl).

Me-4 2.55 - 2.60 Singlet (s) 3H

Methyl group

adjacent to one

nitrogen and the

iodine-bearing

carbon.

C NMR Data (75/100 MHz, )
The carbon spectrum is distinct due to the "heavy atom effect" of iodine, which typically shields

the attached carbon (C5), moving it upfield despite iodine's electronegativity.
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Position
Shift (

, ppm)
Type Notes

C-4 168.5
Deshielded by N3 and

proximity to C5-I.

C-2 166.8
Deshielded by N1 and

N3.

C-6 158.2 CH

Typical aromatic

pyrimidine CH, slightly

deshielded.

C-5 96.5 -I

Diagnostic Peak:

Upfield shift due to

Iodine's relativistic

heavy atom effect.

Me-2 26.2 Methyl on C2.

Me-4 24.5 Methyl on C4.

Mass Spectrometry (MS) Profile
Mass spectrometry confirms the molecular weight and the presence of iodine. Iodine is

monoisotopic (

), so the molecular ion cluster does not show the M+2 isotope pattern seen with Cl or Br.

Electron Impact (EI) Data
Molecular Ion (

): m/z 234 (Base peak or high intensity).

**Fragment ($[M-I]^+

C_6H_7N_2^+$).

Fragment ($[M-CH_3]^+ $): m/z 219. Loss of a methyl group.
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Fragmentation Pathway Diagram
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Figure 2: Primary fragmentation pathways observed in EI-MS.[2][5][6][7][8]

Infrared (IR) Spectroscopy
The IR spectrum is dominated by the heteroaromatic ring vibrations and C-H stretches.

3050 - 3010 cm

: Aromatic C-H stretch (weak).

2980 - 2920 cm

: Aliphatic C-H stretch (Methyl groups).

1560 - 1540 cm

: C=N / C=C Ring stretching vibrations (Characteristic of pyrimidines).

~500 - 600 cm

: C-I stretch (Often weak and in the fingerprint region).

Experimental Protocol: Synthesis & Isolation
For researchers needing to synthesize this standard, the most reliable route involves the

electrophilic iodination of 2,4-dimethylpyrimidine.
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Reagents
Substrate: 2,4-Dimethylpyrimidine (1.0 eq)

Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq)

Solvent: Trifluoroacetic acid (TFA) or Acetic Acid (

)

Temperature: Ambient to 60°C

Step-by-Step Workflow
Dissolution: Dissolve 2,4-dimethylpyrimidine in TFA (0.5 M concentration).

Addition: Add N-Iodosuccinimide (NIS) portion-wise over 10 minutes to control exotherm.

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-

MS.

Quench: Pour mixture onto ice/water. Neutralize carefully with saturated

or

(pH ~8).

Extraction: Extract with Dichloromethane (DCM) (3x).

Purification: Wash organic layer with Sodium Thiosulfate (

) to remove excess iodine (color change from purple/brown to clear). Dry over

.

Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11876538?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2,4-Dimethylpyrimidine Electrophilic
Substitution

+ I+

NIS / TFA

5-Iodo-2,4-dimethylpyrimidine
- H+

Click to download full resolution via product page

Figure 3: Synthesis pathway via electrophilic aromatic substitution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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